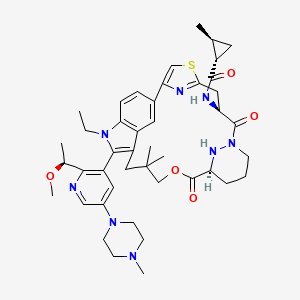![molecular formula C46H52F2N8O6 B10857891 6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KTX-951 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the target protein (IRAK4) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Formation of the linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Attachment of the ligands: The ligands that bind to IRAK4 and the E3 ubiquitin ligase are attached to the linker through reactions such as nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of KTX-951 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
KTX-951 undergoes several types of chemical reactions, including:
Degradation: The primary reaction is the degradation of IRAK4, facilitated by the formation of a ternary complex with the E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
Binding Interactions: The compound forms non-covalent interactions with IRAK4 and the E3 ubiquitin ligase, which are crucial for its function.
Common Reagents and Conditions
The common reagents used in the synthesis of KTX-951 include:
Linker reagents: Used to form the bifunctional molecule.
Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.
Solvents: Such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) for reactions and purification.
Major Products Formed
The major product formed from the reaction of KTX-951 with IRAK4 is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome .
Scientific Research Applications
Mechanism of Action
KTX-951 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
KTX-951 can be compared with other similar compounds, such as:
KTX-545: Another IRAK4 degrader with a different chemical structure but similar mechanism of action.
KTX-201:
KTX-951 is unique in its high specificity for IRAK4 and its potential for treating cancers and inflammatory diseases involving IRAK4 .
Properties
Molecular Formula |
C46H52F2N8O6 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H52F2N8O6/c1-45(47,48)38-8-4-7-33(50-38)41(58)51-35-21-29-26-55(53-34(29)22-37(35)62-2)30-11-9-27(10-12-30)25-54-19-16-46(17-20-54)23-28(24-46)15-18-49-32-6-3-5-31-40(32)44(61)56(43(31)60)36-13-14-39(57)52-42(36)59/h3-8,21-22,26-28,30,36,49H,9-20,23-25H2,1-2H3,(H,51,58)(H,52,57,59) |
InChI Key |
XMUGELSEEJWFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)C(=O)NC2=CC3=CN(N=C3C=C2OC)C4CCC(CC4)CN5CCC6(CC5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


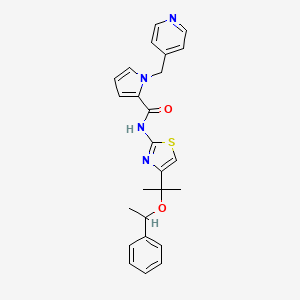
![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)
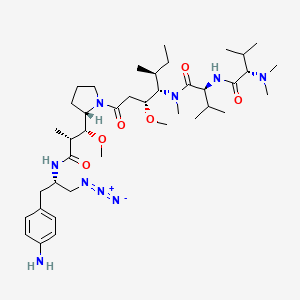
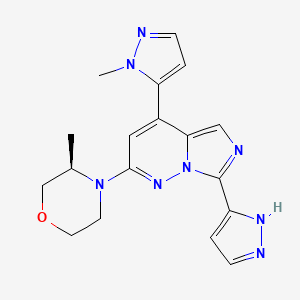
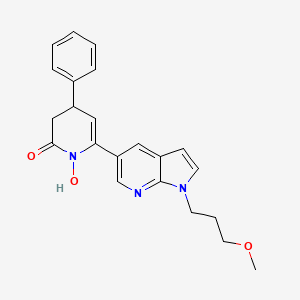
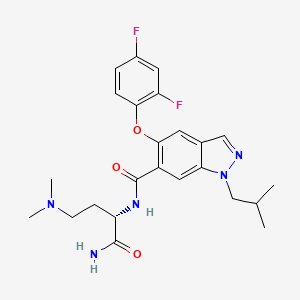
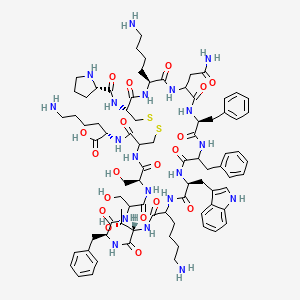
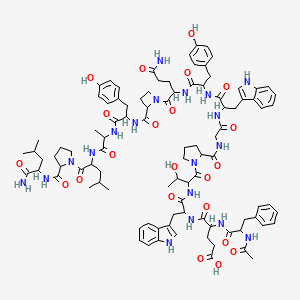

![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
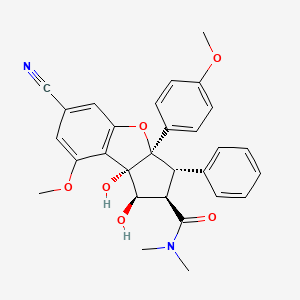

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
